molecular formula C25H29N3O3 B11669465 N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine

Cat. No.: B11669465
M. Wt: 419.5 g/mol
InChI Key: FOJVZRUGENBDNE-YZSQISJMSA-N
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Description

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine is a complex organic compound that features a combination of a naphthylmethyl group, a piperazine ring, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with piperazine, the naphthylmethyl group can be introduced through a nucleophilic substitution reaction.

    Condensation Reaction: The intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final imine compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce secondary amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for drug development, particularly in targeting neurological or oncological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine: can be compared with other piperazine derivatives or naphthylmethyl compounds.

    Unique Features: The combination of the naphthylmethyl group and the trimethoxybenzylidene moiety might confer unique electronic or steric properties, making it distinct from other similar compounds.

List of Similar Compounds

  • This compound
  • N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxyphenyl)amine
  • N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzyl)amine

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C25H29N3O3/c1-29-23-15-19(16-24(30-2)25(23)31-3)17-26-28-13-11-27(12-14-28)18-21-9-6-8-20-7-4-5-10-22(20)21/h4-10,15-17H,11-14,18H2,1-3H3/b26-17+

InChI Key

FOJVZRUGENBDNE-YZSQISJMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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